![molecular formula C8H6N2O B14221716 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine CAS No. 771565-48-1](/img/structure/B14221716.png)
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining cyclobutane, oxazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and other proteins involved in cellular signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features and biological activities.
Thiazolo[3,2-a]pyrimidine: Known for its antitumor, antibacterial, and anti-inflammatory activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidine:
Uniqueness
5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Properties
CAS No. |
771565-48-1 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9-oxa-1,7-diazatricyclo[6.3.0.02,5]undeca-2(5),3,7,10-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-6(1)5-9-8-10(7)3-4-11-8/h1-4H,5H2 |
InChI Key |
RBKJBDBVDJVPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C2)N3C=COC3=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


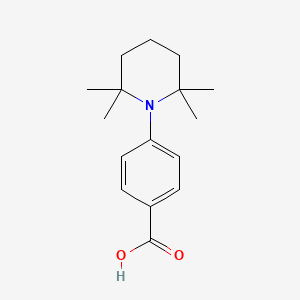


![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
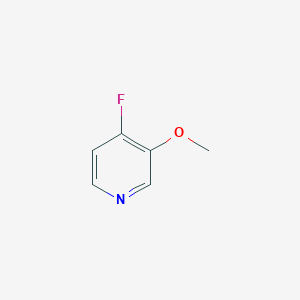
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
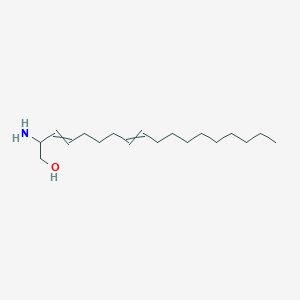
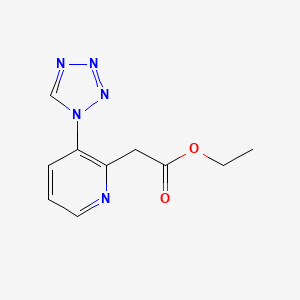
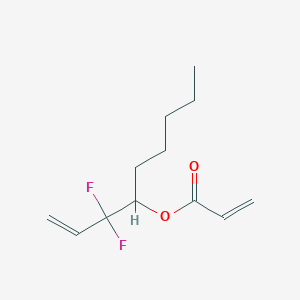
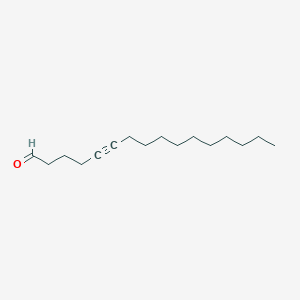
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)
